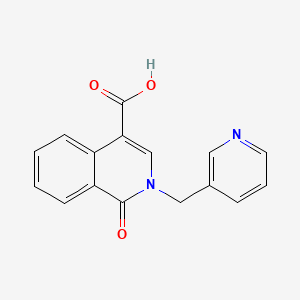

![molecular formula C10H12N2O B1301729 (2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)methanol CAS No. 217435-75-1](/img/structure/B1301729.png)

(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)methanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)methanol” is a chemical compound with the empirical formula C11H14N2O . It belongs to the class of imidazo[1,2-a]pyridines, which have been attracting substantial interest due to their potential pharmaceutical applications .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade due to its importance as a bioactive scaffold . The most effective protocols for metal-free direct synthesis of imidazo[1,2-a]pyridines have been developed, which are crucial target products and key intermediates . These protocols are based on transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .Molecular Structure Analysis

The molecular structure of “(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)methanol” can be found in various databases such as PubChem . The compound has a fused nitrogen-bridged heterocyclic structure, which is common in many natural products .Chemical Reactions Analysis

Imidazo[1,2-a]pyridines are synthesized through various methods including transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions . These methods have been developed to improve the ecological impact of the classical schemes .Applications De Recherche Scientifique

Chemical Research

“(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)methanol” is a unique chemical compound used in various chemical research applications . It’s part of a collection of unique chemicals provided by Sigma-Aldrich for early discovery researchers .

Synthesis of Imidazo[1,2-a]pyridines

This compound can be used in the synthesis of imidazo[1,2-a]pyridines . Imidazo[1,2-a]pyridines have been synthesized using a variety of methods, including the condensation of 2-aminopyridines with α-bromoketones .

Medicinal Chemistry

Imidazo[1,2-a]pyridines, which can be synthesized using “(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)methanol”, have attracted significant interest in the medicinal chemistry community . They exhibit diverse bioactivity, including antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties .

Drug Development

Several synthetic drugs that contain the imidazo[1,2-a]pyridine unit have been commercialized . These include the sedative Zolpidem, the anxiolytic Alpidem or Saridipem, and the heart-failure drug Olprione .

Material Science

The imidazo[1,2-a]pyridine moiety, which can be synthesized using “(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)methanol”, is also useful in material science due to its structural character .

Mécanisme D'action

- Imidazo[1,2-a]pyridine derivatives have been investigated for their anti-tuberculosis (TB) activity. Some compounds in this class exhibit significant effects against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

Target of Action

Mode of Action

Understanding its pharmacokinetics and environmental factors will enhance its therapeutic potential . 🌟

Orientations Futures

Imidazo[1,2-a]pyridines have been attracting substantial interest due to their potential pharmaceutical applications . The development of new synthetic protocols for the construction of an imidazo[1,2-a]pyridine core is a promising area of research . The focus is on environmentally benign synthetic strategies .

Propriétés

IUPAC Name |

(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c1-7-3-4-12-9(6-13)8(2)11-10(12)5-7/h3-5,13H,6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFDTWSOHZOMIBM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NC(=C(N2C=C1)CO)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)methanol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(1H-pyrrol-1-yl)-N'-[(E)-1-(2-thienyl)ethylidene]-2-thiophenecarbohydrazide](/img/structure/B1301680.png)

![2-(Tert-butyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1301682.png)

![5-[(Z)-(6-chloro-3-pyridinyl)methylidene]-3-phenyl-2-(4H-1,2,4-triazol-4-ylimino)-1,3-thiazolan-4-one](/img/structure/B1301686.png)

![2-[2-(Dimethylamino)ethenyl]-4-(2-fluorophenyl)-5-oxoindeno[1,2-b]pyridine-3-carbonitrile](/img/structure/B1301700.png)

![8-[(Z)-anilinomethylidene]-9,9-dimethyl-9,10-dihydro-7-phenanthridinone](/img/structure/B1301704.png)